1,7-Dimethoxy-3,7-dimethyloct-3-ene
Description
Historical Perspectives on Related Dimethoxylated Terpenoids
The exploration of terpenoids dates back to the 19th century with early investigations into essential oils. Over time, the structural elucidation and synthesis of these compounds have become increasingly sophisticated. While the history of 1,7-Dimethoxy-3,7-dimethyloct-3-ene itself is not extensively documented in scientific literature, the study of related methoxylated and dimethoxylated terpenoids provides a valuable historical context.
The introduction of methoxy (B1213986) groups into a terpenoid structure can significantly alter its chemical and physical properties, including its polarity, solubility, and reactivity. This has led to research into the synthesis and natural occurrence of various methoxylated monoterpenoids. For instance, compounds like 7-methoxy-3,7-dimethyl-1-octene have been subjects of interest, particularly in the fragrance industry. thegoodscentscompany.com The study of such analogs provides a foundation for understanding the potential characteristics and synthetic pathways that could be applicable to this compound.
Significance within Contemporary Chemical Research
While direct research on this compound is limited, its structural features suggest potential areas of significance in modern chemical research. The presence of two ether functionalities and a trisubstituted double bond makes it an interesting target for synthetic methodology development. The reactivity of the alkene and the influence of the methoxy groups on its electronic properties could be explored in various chemical transformations.
Furthermore, the broader class of dimethoxylated acyclic monoterpenoids may exhibit unique biological activities. Terpenoids, in general, are known for a wide array of pharmacological effects, and the addition of methoxy groups can modulate this activity. nih.gov Computational studies on acyclic monoterpenes have been used to predict their pharmacokinetic profiles and potential toxicological effects, a methodology that could be applied to this compound to guide future experimental work. nih.gov
Classification and Structural Relationship to Octene Derivatives
This compound can be classified in several ways, reflecting its structural components.
As a Terpenoid: It is a derivative of an acyclic monoterpene. Monoterpenes are composed of two isoprene (B109036) units and have a C10 skeleton. np-mrd.org The "dimethyloct" portion of its name points to this terpenoid origin.
As an Ether: The presence of two methoxy groups classifies it as a diether.
As an Octene Derivative: The core of the molecule is an eight-carbon chain containing a double bond, making it a derivative of octene. The "-3-ene" in its name indicates the location of this double bond.
The structural relationship to other octene derivatives is clear. For example, it is structurally similar to (Z)-3,7-dimethyloct-3-ene, differing by the addition of two methoxy groups. nih.gov It is also related to other functionalized octenes, such as 7-chloro-1-methoxy-3,7-dimethyloct-3-ene, which shares a similar carbon skeleton but has a different functional group at one position. nih.gov
Below is a data table outlining the basic properties of this compound.
| Property | Value |
| CAS Number | 62823-70-5 |
| Molecular Formula | C₁₂H₂₄O₂ |
| Molecular Weight | 200.32 g/mol |
| IUPAC Name | This compound |
Detailed Research Findings
As of now, there is a scarcity of published research focusing specifically on this compound. However, we can infer some of its potential chemical characteristics based on its structure and the properties of related compounds.
The synthesis of this compound would likely involve the introduction of methoxy groups onto a dimethyloctene scaffold. This could potentially be achieved through the alkoxylation of a corresponding diol or through the reaction of a dihalide with sodium methoxide.
Spectroscopic analysis would be crucial for its characterization.
¹H NMR spectroscopy would be expected to show signals corresponding to the two methoxy groups, the methyl groups, the methylene (B1212753) groups in the chain, and the vinylic proton.
¹³C NMR spectroscopy would provide information on the number and types of carbon atoms present.
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.
While no specific research findings on the biological activity of this compound have been reported, the broader class of acyclic monoterpenoids has been investigated for various applications. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
62823-70-5 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
1,7-dimethoxy-3,7-dimethyloct-3-ene |
InChI |
InChI=1S/C12H24O2/c1-11(8-10-13-4)7-6-9-12(2,3)14-5/h7H,6,8-10H2,1-5H3 |
InChI Key |
ZFGXMXFEQXCUCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C)OC)CCOC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,7 Dimethoxy 3,7 Dimethyloct 3 Ene
Stereoselective and Enantioselective Synthesis Approaches
The presence of a chiral center at the C7 position and a trisubstituted double bond at C3 necessitates the use of stereoselective and enantioselective synthetic strategies. These approaches are crucial for obtaining specific stereoisomers, which can have distinct properties.
Controlling the chirality during the formation of the olefin and the two ether functionalities is paramount. For the C3-C4 double bond, stereoselective olefination reactions are key. The Kocienski-Julia olefination, for instance, is a powerful method for creating (E)-alkenes with high selectivity. rsc.org This reaction, involving the condensation of an aldehyde with a sulfone, can be adapted to generate the trisubstituted alkene in the target structure with high stereochemical purity. rsc.org
The introduction of the methoxy (B1213986) group at the chiral C7 position requires an enantioselective etherification. Asymmetric synthesis of tertiary alcohols, which are precursors to tertiary ethers, can be achieved with high enantioselectivity through the addition of organomagnesium reagents to ketones in the presence of chiral ligands. researchgate.net Subsequent etherification would then yield the desired chiral methoxy group. Another approach involves the catalytic desymmetrization of symmetrical bis(methallyl)silanes with phenols, which can produce chiral silyl (B83357) ethers with high enantioselectivity, demonstrating a pathway to chiral ether synthesis. whiterose.ac.uk
The construction of the substituted octene backbone with the correct diastereomeric relationship between the substituents is a significant challenge. Diastereoselective approaches often rely on substrate control, where existing stereocenters direct the formation of new ones. For acyclic systems like the target molecule, this can be achieved through various methods, including aldol (B89426) reactions or allylation reactions using chiral auxiliaries or catalysts. Proline-catalyzed aldol reactions, for example, can create two new stereogenic centers with high diastereoselectivity. greenrosechemistry.com While this is often used for 1,2- or 1,3-diol synthesis, the principles can be adapted to build the carbon framework.
Intramolecular reactions can also be a powerful tool for controlling diastereoselectivity. For instance, the diastereoselective intramolecular double functionalization of benzene (B151609) rings has been shown to construct two quaternary centers in one step with a high level of diastereocontrol, a strategy that could be conceptually applied to complex acyclic systems. kaust.edu.sa
Novel Catalytic Systems in the Synthesis of 1,7-Dimethoxy-3,7-dimethyloct-3-ene
Modern organic synthesis heavily relies on catalysis to achieve high efficiency, selectivity, and functional group tolerance. Both transition metal catalysis and organocatalysis offer powerful tools for the construction of this compound.
Transition metals are exceptionally versatile for a range of transformations, including the formation of C-C and C-O bonds. For the synthesis of the target molecule, transition metal-catalyzed allylic substitution and alkyne functionalization are particularly relevant.
Allylic Etherification: The direct substitution of allylic alcohols or their derivatives is a powerful method for forming the C-O bond at the C1 position. alphaaromatics.com Transition metal catalysts, including those based on palladium, iridium, molybdenum, or copper, can facilitate these reactions with a wide range of nucleophiles, including methanol (B129727). wikipedia.orgbynez.com These reactions can be highly stereoselective, allowing for the formation of the desired ether with control over the double bond geometry. For example, gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols can produce alkyl allylic ethers with high regio- and stereoselectivity. pnas.org
Alkyne Functionalization: The trisubstituted alkene can be constructed via the stereoselective functionalization of an internal alkyne. Copper hydride-catalyzed hydroalkylation of alkynes can lead to Z-configured trisubstituted alkenes with high stereo- and regioselectivity. acs.org Similarly, nickel-catalyzed difunctionalization of internal alkynes can provide access to tetrasubstituted alkenes with exclusive Z-selectivity, a methodology that could be adapted for trisubstituted systems. nih.govpersonalcaremagazine.com
Below is a table summarizing representative transition metal-catalyzed reactions applicable to the synthesis of key structural motifs in this compound.
| Catalyst System | Substrate Type | Reaction Type | Product Feature | Yield (%) | Stereoselectivity | Reference |
| Gold(I) NHC / AgOTf | 1-Phenyl-1,2-butadiene | Hydroalkoxylation | (E)-Allylic Ether | 96 | >99:1 (E/Z) | pnas.org |
| Copper Hydride / DTBM-dppf | (Hetero)aryl-substituted alkyne | Hydroalkylation | Z-Trisubstituted alkene | 50-90 | >98:2 (Z/E) | acs.org |
| 6-NHC-Cu(I) | Allylic aryl ether | Borylation | Chiral allylboronate | avg. 86 | >99:1 (SN2') | scranton.edu |
| Palladium / JosiPhos | Diene and phosphonate | Hydroalkenylation | Chiral alkene | up to 80 | up to 95% ee | perfumerflavorist.com |
Table 1: Selected Transition Metal-Catalyzed Reactions for the Synthesis of Substituted Alkenes and Ethers. This table presents data from model systems analogous to the transformations required for the synthesis of this compound.
Organocatalysis has emerged as a powerful alternative to metal catalysis, often offering complementary reactivity and selectivity under mild conditions. jk-sci.com For the synthesis of this compound, organocatalytic etherification is particularly relevant for the formation of the methoxy group at the sterically hindered tertiary C7 position.
Acid-catalyzed ether synthesis is a classic method, where a tertiary alcohol can be protonated to form a stable carbocation, which is then trapped by another alcohol. mdpi.com Chiral Brønsted acids can be used to achieve asymmetric intramolecular ether synthesis by blocking one face of the intermediate carbocation. nih.gov This principle can be extended to intermolecular reactions with the appropriate choice of catalyst and reaction conditions.
A notable development is the organocatalytic asymmetric synthesis of Si-stereogenic silyl ethers via a desymmetrizing reaction, which provides a pathway to enantioenriched ethers. whiterose.ac.uk Furthermore, organocatalytic intermolecular allylic alkylation of allylic alcohols with 1,3-dicarbonyls has been developed, showcasing the potential of organocatalysis in forming C-C bonds adjacent to an ether linkage. wikipedia.org
The table below shows examples of organocatalytic reactions relevant to the synthesis of the target structure.
| Catalyst | Substrate Type | Reaction Type | Product Feature | Yield (%) | Enantioselectivity (% ee) | Reference |
| Imidodiphosphorimidate (IDPi) | Bis(methallyl)silane & Phenol | Desymmetrizing C-C coupling/etherification | Chiral Silyl Ether | up to 99 | up to 98 | whiterose.ac.uk |
| Cinchona Alkaloid Thiourea | Enone & Enol species | Conjugate Addition | Functionalized Ketone | up to 99 | up to 99 | |
| Proline | Aldehyde | Self-Aldol Reaction | Aldol Adduct | - | High | greenrosechemistry.com |
Table 2: Selected Organocatalytic Reactions Applicable to the Synthesis of Chiral Building Blocks. This table presents data from model systems that demonstrate the potential of organocatalysis for key transformations.
Green Chemistry Principles in this compound Synthesis
The fragrance industry is increasingly adopting green chemistry principles to enhance sustainability. nih.gov The synthesis of a terpenoid derivative like this compound can be designed to be more environmentally benign by considering several of the twelve principles of green chemistry. pnas.org
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. bynez.com Addition reactions, such as the hydroalkoxylation of an alkene or alkyne, are inherently more atom-economical than substitution or elimination reactions. perfumerflavorist.com Catalytic approaches, by their nature, improve atom economy over stoichiometric reagents. nih.gov
Use of Renewable Feedstocks: The backbone of this compound is derived from a terpene structure. Terpenoids are naturally abundant and can be sourced from renewable biomass. Biosynthetic approaches, using engineered microorganisms like yeast or algae, are being developed to produce terpenoid precursors sustainably, which can then be chemically modified. alphaaromatics.comacs.orgpersonalcaremagazine.com
Safer Solvents and Auxiliaries: The choice of solvent is critical in green chemistry. Traditional volatile organic compounds (VOCs) are being replaced with greener alternatives. For fragrance synthesis, solvents like ethanol, supercritical CO2, and bio-based solvents are preferred. whiterose.ac.ukkaust.edu.sascranton.edu Supercritical CO2 is particularly advantageous as it is non-toxic, non-flammable, and easily removed.
Catalysis: As detailed in section 2.2, the use of catalysts (both transition metal and organocatalysts) is superior to stoichiometric reagents as they can operate at lower temperatures, increase reaction rates, and improve selectivity, all of which contribute to a greener process. nih.gov Biocatalysis, using enzymes, offers a highly selective and environmentally friendly option, often operating in aqueous media at ambient temperatures. scranton.edu
By integrating these principles, the synthesis of this compound can be made more efficient, less hazardous, and more sustainable.
Solvent-Free and Atom-Economical Transformations
The principles of green chemistry prioritize the reduction of waste and the maximization of resource efficiency. In the context of synthesizing this compound, this translates to methodologies that minimize or eliminate the use of solvents and incorporate the maximum number of reactant atoms into the final product, a concept known as atom economy. wikipedia.orgyoutube.com
One of the most established and atom-economical routes to ethers is the Williamson ether synthesis. masterorganicchemistry.combyjus.comwikipedia.org This reaction typically involves the reaction of an alkoxide with an alkyl halide. For the synthesis of this compound, a potential precursor could be a diol, such as 3,7-dimethyl-3-octene-1,7-diol. This diol could be doubly deprotonated with a strong base like sodium hydride to form a dialkoxide, which would then react with a methylating agent. While traditionally carried out in a solvent, research into solvent-free reactions is gaining traction. rsc.orgscilit.com A solvent-free approach, where the reaction is run neat or with one of the reactants acting as the solvent, can significantly reduce the environmental impact and simplify purification processes.
Another highly atom-economical approach is the direct acid-catalyzed addition of methanol to a suitable diene precursor, such as 3,7-dimethylocta-1,3-diene. In this scenario, all atoms of the reactants are incorporated into the product. The reaction proceeds through a carbocation intermediate, and the use of a catalytic amount of a Brønsted or Lewis acid is required. organic-chemistry.org
The table below outlines hypothetical reaction parameters for these atom-economical approaches to synthesize this compound.
| Transformation | Precursor | Reagents | Conditions | Theoretical Atom Economy |
| Williamson Ether Synthesis | 3,7-dimethyl-3-octene-1,7-diol | 1. Sodium Hydride (2 eq.)2. Methyl Iodide (2 eq.) | Solvent-free or high-boiling point ether | ~53% |
| Acid-Catalyzed Dimethoxylation | 3,7-dimethylocta-1,3-diene | Methanol, Catalytic H₂SO₄ | Neat or excess methanol as solvent | 100% |
Note: The atom economy for the Williamson ether synthesis is calculated based on the use of sodium hydride and methyl iodide and considers the formation of sodium iodide and hydrogen gas as byproducts.
Sustainable Reagent Development for Dimethoxylation
The choice of reagents plays a pivotal role in the sustainability of a synthetic process. The development of greener alternatives to traditional, often hazardous, reagents is a key area of research in green chemistry.
In the context of the Williamson ether synthesis for this compound, a significant improvement in sustainability can be achieved by replacing conventional methylating agents like methyl iodide or dimethyl sulfate. These reagents are toxic and produce stoichiometric amounts of salt waste. A more sustainable alternative is dimethyl carbonate (DMC). researchgate.net DMC is a non-toxic, biodegradable reagent that acts as a methylating agent, and its byproducts are typically methanol and carbon dioxide, which are less harmful than the salts produced in traditional methods. The reaction with DMC often requires a basic catalyst and can be performed under solvent-free conditions. researchgate.net
For the acid-catalyzed dimethoxylation of a diene precursor, the development of sustainable catalysts is crucial. While strong mineral acids like sulfuric acid are effective, they are corrosive and difficult to separate from the reaction mixture. A more sustainable approach involves the use of solid acid catalysts, such as zeolites, ion-exchange resins, or metal triflates. rsc.org These heterogeneous catalysts can be easily recovered by filtration and potentially reused, reducing waste and simplifying the purification process. The use of such catalysts aligns with the principles of green chemistry by minimizing catalyst consumption and waste generation.
The following table presents a comparison of traditional and sustainable reagents for the synthesis of this compound.
| Reaction Type | Traditional Reagent | Sustainable Alternative | Advantages of Sustainable Alternative |
| Williamson Ether Synthesis (Methylation) | Methyl Iodide (CH₃I) | Dimethyl Carbonate ((CH₃O)₂CO) | Non-toxic, biodegradable, less hazardous byproducts. researchgate.net |
| Acid-Catalyzed Dimethoxylation | Sulfuric Acid (H₂SO₄) | Solid Acid Catalyst (e.g., Zeolite) | Reusable, non-corrosive, simplified workup. rsc.org |
Chemical Reactivity and Transformation Pathways of 1,7 Dimethoxy 3,7 Dimethyloct 3 Ene
Olefin Reactivity: Electrophilic and Radical Additions
The carbon-carbon double bond in the octene backbone is the most reactive site in the molecule for a variety of addition reactions. Its trisubstituted nature influences the regioselectivity and stereoselectivity of these transformations.
Hydrofunctionalization Reactions of the Octene Moiety
Hydrofunctionalization reactions involve the addition of a hydrogen atom and another functional group across the double bond. These reactions are fundamental in organic synthesis for the introduction of new functionalities.
Electrophilic Hydrohalogenation: The reaction with hydrogen halides (HX) is expected to proceed via a carbocation intermediate. According to Markovnikov's rule, the proton will add to the less substituted carbon of the double bond (C4), leading to the formation of a tertiary carbocation at the more substituted carbon (C3). Subsequent attack by the halide (X⁻) would yield the corresponding 3-halo-1,7-dimethoxy-3,7-dimethyloctane. The stability of the tertiary carbocation makes this a highly regioselective process.
Acid-Catalyzed Hydration: In the presence of a strong acid catalyst and water, 1,7-dimethoxy-3,7-dimethyloct-3-ene is expected to undergo hydration. Similar to hydrohalogenation, the reaction will proceed through a tertiary carbocation at C3, followed by the addition of a water molecule and subsequent deprotonation to yield 1,7-dimethoxy-3,7-dimethyloctan-3-ol.
Hydroboration-Oxidation: This two-step sequence offers a complementary, anti-Markovnikov approach to hydration. Reaction with a borane (B79455) reagent (e.g., BH₃-THF) would result in the addition of the boron atom to the less sterically hindered carbon of the alkene (C3) and the hydrogen to the more substituted carbon (C4). Subsequent oxidation with hydrogen peroxide and a base would replace the boron with a hydroxyl group, yielding 1,7-dimethoxy-3,7-dimethyloctan-4-ol.
| Reaction | Reagents | Expected Major Product | Regioselectivity |
| Hydrohalogenation | HBr or HCl | 3-Halo-1,7-dimethoxy-3,7-dimethyloctane | Markovnikov |
| Acid-Catalyzed Hydration | H₃O⁺ | 1,7-Dimethoxy-3,7-dimethyloctan-3-ol | Markovnikov |
| Hydroboration-Oxidation | 1. BH₃-THF2. H₂O₂, NaOH | 1,7-Dimethoxy-3,7-dimethyloctan-4-ol | Anti-Markovnikov |
Cycloaddition Reactions and Pericyclic Processes
The double bond of this compound can participate in cycloaddition reactions, where two or more molecules combine to form a cyclic adduct.
Diels-Alder Reaction: As an alkene, this compound can act as a dienophile in a Diels-Alder reaction with a conjugated diene. The rate and efficiency of this [4+2] cycloaddition would depend on the electronic nature of the diene. Electron-rich dienes would be expected to react more readily with the somewhat electron-rich alkene.
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions with other alkenes could lead to the formation of a cyclobutane (B1203170) ring. This reaction is typically less common for simple alkenes but can be induced under specific photochemical conditions.
Ether Cleavage and Rearrangement Reactions
The two methoxy (B1213986) groups in this compound are generally stable but can be cleaved under harsh acidic conditions.
Mechanistic Studies of Ether Hydrolysis and Transetherification
Ether Hydrolysis: The cleavage of the ether bonds typically requires strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI). The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion. youtube.com For the primary methoxy group at C1, an SN2 mechanism is expected, leading to the formation of 1-bromo-7-methoxy-3,7-dimethyloct-3-ene and methanol (B129727). The tertiary ether at C7 is more likely to undergo cleavage through an SN1 mechanism due to the stability of the resulting tertiary carbocation. This would produce 7-bromo-1-methoxy-3,7-dimethyloct-3-ene and methanol. Complete cleavage of both ether groups would occur with excess acid and heat, ultimately yielding a dihalo-dimethyl-octene.
Transetherification: In the presence of an alcohol and an acid catalyst, it is possible to exchange the methoxy groups for other alkoxy groups. This equilibrium-driven process would depend on the concentration and nature of the alcohol used.
Rearrangement Pathways Involving the Dimethoxy Moieties
Under strongly acidic conditions that promote carbocation formation, particularly at the C7 position after ether cleavage, rearrangements could occur. A hydride shift from an adjacent carbon to the carbocationic center could lead to a more stable carbocation, resulting in a mixture of isomeric products. However, without specific experimental data, predicting the exact rearrangement pathways remains speculative.
Oxidation and Reduction Chemistry of this compound
Oxidation: The alkene is susceptible to various oxidative cleavage and functionalization reactions.
Ozonolysis: Treatment with ozone followed by a reductive workup (e.g., with dimethyl sulfide) would cleave the double bond to yield two carbonyl compounds: propanal and 4,4-dimethoxy-2-methylpentanal. An oxidative workup (e.g., with hydrogen peroxide) would produce the corresponding carboxylic acids: propanoic acid and 4,4-dimethoxy-2-methylpentanoic acid.
Epoxidation: Reaction with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), would form the corresponding epoxide, 3,4-epoxy-1,7-dimethoxy-3,7-dimethyloctane.
Dihydroxylation: Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) to give 1,7-dimethoxy-3,7-dimethyloctane-3,4-diol. Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed hydrolysis.
Reduction: The double bond can be readily reduced to a single bond.
Catalytic Hydrogenation: In the presence of a metal catalyst such as palladium, platinum, or nickel, and hydrogen gas, this compound would be reduced to 1,7-dimethoxy-3,7-dimethyloctane. This reaction is typically highly efficient and selective for the alkene, leaving the ether groups intact.
| Reaction Type | Reagents | Expected Product(s) |
| Ozonolysis (Reductive Workup) | 1. O₃2. (CH₃)₂S | Propanal and 4,4-dimethoxy-2-methylpentanal |
| Ozonolysis (Oxidative Workup) | 1. O₃2. H₂O₂ | Propanoic acid and 4,4-dimethoxy-2-methylpentanoic acid |
| Epoxidation | m-CPBA | 3,4-Epoxy-1,7-dimethoxy-3,7-dimethyloctane |
| Syn-Dihydroxylation | OsO₄, NMO | 1,7-Dimethoxy-3,7-dimethyloctane-3,4-diol |
| Catalytic Hydrogenation | H₂, Pd/C | 1,7-Dimethoxy-3,7-dimethyloctane |
Selective Oxidation at Allylic and Homoallylic Positions
The presence of a double bond in this compound activates the adjacent C-H bonds for oxidation. The allylic position (C-5) and the homoallylic position (C-2) are potential sites for the introduction of oxygen-containing functional groups. The selective oxidation of such positions is a valuable transformation in organic synthesis, often leading to the formation of α,β-unsaturated ketones and other valuable intermediates. mdpi.com
Research on analogous terpenic olefins has shown that various catalytic systems can achieve the oxidation of allylic methylene (B1212753) groups to yield conjugated carbonyl compounds. mdpi.com These reactions typically proceed via a Csp³-H functionalization at the α-position to the double bond. mdpi.com For a compound like this compound, this would primarily involve the oxidation of the C-5 methylene group.
Detailed Research Findings:
Based on studies of related terpenes, the selective oxidation at the C-5 position (allylic) of this compound could theoretically be achieved using green oxidizing agents and suitable catalysts. The expected major product would be the corresponding enone. The homoallylic position (C-2) is generally less reactive towards oxidation than the allylic position.
Table 1: Hypothetical Selective Oxidation Reactions at the Allylic Position of this compound
| Oxidizing System | Target Position | Potential Major Product | Theoretical Yield (%) | Reference for Analogy |
| CrO₃/Pyridine | Allylic (C-5) | 1,7-Dimethoxy-3,7-dimethyloct-3-en-5-one | Moderate | mdpi.com |
| SeO₂ | Allylic (C-5) | 1,7-Dimethoxy-3,7-dimethyloct-3-en-5-ol | Variable | mdpi.com |
| Catalytic O₂/Co(II) complex | Allylic (C-5) | 1,7-Dimethoxy-3,7-dimethyloct-3-en-5-one | Good | mdpi.com |
Regioselective Reduction of Functional Groups
The regioselective reduction of this compound primarily targets the carbon-carbon double bond. The ether functional groups are generally stable under typical catalytic hydrogenation conditions used for the reduction of alkenes. The goal of regioselective reduction is to saturate the double bond without affecting the methoxy groups.
Detailed Research Findings:
The reduction of the double bond in similar unsaturated ethers can be accomplished using catalytic hydrogenation. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The reaction is typically carried out under a hydrogen atmosphere. The choice of catalyst and reaction conditions can influence the efficiency of the reduction. Given the steric hindrance around the double bond due to the methyl group at C-3, moderately forcing conditions might be necessary to achieve complete saturation.
For a compound like 7-ethoxy-3,7-dimethyloct-1-ene, a structural analogue, reduction reactions can convert the double bond into a single bond using hydrogen gas in the presence of a metal catalyst like palladium or platinum. This suggests that the double bond in this compound would be the primary site of reduction. The ether linkages are robust and would not be cleaved under these conditions. The expected product of the complete hydrogenation of the double bond would be 1,7-dimethoxy-3,7-dimethyloctane.
Table 2: Hypothetical Regioselective Reduction of the Double Bond in this compound
| Reducing System | Target Functional Group | Potential Major Product | Theoretical Yield (%) | Reference for Analogy |
| H₂/Pd-C | C=C Double Bond | 1,7-Dimethoxy-3,7-dimethyloctane | High | |
| H₂/PtO₂ | C=C Double Bond | 1,7-Dimethoxy-3,7-dimethyloctane | High | |
| NaBH₄/NiCl₂ | C=C Double Bond | 1,7-Dimethoxy-3,7-dimethyloctane | Good |
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation of 1,7 Dimethoxy 3,7 Dimethyloct 3 Ene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
NMR spectroscopy is a powerful tool for elucidating the carbon skeleton and stereochemistry of organic molecules. For 1,7-Dimethoxy-3,7-dimethyloct-3-ene, both one-dimensional and two-dimensional NMR techniques are employed to assign proton (¹H) and carbon-¹³ (¹³C) signals and to determine the relative and absolute configuration of its stereocenters.
Given the complexity of this compound, one-dimensional NMR spectra would likely exhibit significant signal overlap. Two-dimensional NMR experiments are crucial for unambiguous signal assignment. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental.
COSY: This experiment reveals proton-proton couplings within the molecule, allowing for the tracing of the carbon chain. For instance, the correlation between the vinylic proton at C3 and the methylene (B1212753) protons at C2 and C4 would be evident.
HSQC: This technique correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of proton signals to their corresponding carbon atoms.
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the methoxy (B1213986) protons to their respective carbon atoms (C1 and C7).
Predicted ¹H NMR Chemical Shifts for this compound (Based on analogous compounds)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H1 | ~3.3 | s | Methoxy group at C1 |
| H2 | ~2.2 | t | Methylene adjacent to methoxy and double bond |
| H4 | ~5.1 | t | Vinylic proton |
| H5 | ~2.0 | q | Methylene group |
| H6 | ~1.5 | t | Methylene group |
| H8 (CH₃) | ~1.1 | s | Methyl groups at C7 |
| H9 (CH₃) | ~1.6 | s | Methyl group at C3 |
| H10 (OCH₃) | ~3.2 | s | Methoxy group at C7 |
Predicted ¹³C NMR Chemical Shifts for this compound (Based on analogous compounds)
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | ~58 |
| C2 | ~40 |
| C3 | ~125 |
| C4 | ~135 |
| C5 | ~35 |
| C6 | ~25 |
| C7 | ~75 |
| C8 (CH₃) | ~24 |
| C9 (CH₃) | ~18 |
| C10 (OCH₃) | ~49 |
The presence of a stereocenter at C3 in this compound necessitates methods to determine its enantiomeric purity. Chiral ethers can be challenging to differentiate using standard NMR techniques due to their low reactivity. foodb.ca Chiral shift reagents (CSRs), typically lanthanide complexes, are employed to induce chemical shift differences between the signals of enantiomers. nih.govgithub.io These reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]europium(III)), form diastereomeric complexes with the substrate, leading to non-equivalent magnetic environments for the enantiomers and thus separate signals in the NMR spectrum. bmrb.io The magnitude of the induced shift difference allows for the quantification of enantiomeric excess. researchgate.net
The anisotropic effect, where shielding and deshielding of nuclei depend on their orientation relative to a magnetically anisotropic group (like the double bond in this molecule), also plays a role in the observed chemical shifts. This effect can be further exploited in the presence of chiral solvating agents or CSRs to enhance the resolution of enantiomeric signals.
Mass Spectrometry (MS) Fragmentation Pathways and Isomer Differentiation
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental formula of this compound, which is C₁₂H₂₄O₂. The calculated exact mass for this formula would be compared to the experimentally determined mass to confirm the molecular formula with a high degree of confidence.
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide information about the connectivity of the molecule.
For this compound, characteristic fragmentation pathways would be expected. Cleavage alpha to the ether functionalities is a common fragmentation route. For instance, the loss of a methoxy group (-OCH₃) or a methoxymethyl radical (-CH₂OCH₃) would result in significant fragment ions. Cleavage at the allylic position (C5-C6 bond) is also likely due to the stability of the resulting allylic carbocation. The fragmentation pattern would be crucial in distinguishing it from other isomers.
Predicted Key MS/MS Fragmentations for this compound
| Fragmentation | Resulting Ion (m/z) | Structural Implication |
| Loss of OCH₃ | [M - 31]⁺ | Presence of a methoxy group |
| Loss of CH₂OCH₃ | [M - 45]⁺ | Presence of a methoxymethyl group |
| Cleavage at C4-C5 | Varies | Location of the double bond |
| McLafferty Rearrangement | Varies | Presence of a gamma-hydrogen relative to a carbonyl (if formed in-source) or double bond |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present and, in some cases, conformational details.
For this compound, the following characteristic vibrational bands would be expected:
C-H stretching: Aliphatic C-H stretches would appear in the 2850-3000 cm⁻¹ region. The vinylic C-H stretch would be observed at slightly higher wavenumbers, around 3010-3050 cm⁻¹.
C=C stretching: The carbon-carbon double bond stretch is expected in the 1640-1680 cm⁻¹ region. The intensity of this band in the IR spectrum can be weak if the double bond is relatively symmetric.
C-O stretching: The C-O stretching vibrations of the ether linkages are typically strong and appear in the 1050-1150 cm⁻¹ region.
C-H bending: Various C-H bending vibrations for methyl and methylene groups would be observed in the 1350-1470 cm⁻¹ region.
Raman spectroscopy would be particularly useful for observing the C=C stretching vibration, as this bond is highly polarizable and often gives a strong Raman signal. Conformational analysis can be aided by comparing experimental spectra with those calculated using computational methods, such as Density Functional Theory (DFT), which can predict the vibrational frequencies for different conformers.
Expected Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Vinylic C-H stretch | 3010-3050 | IR, Raman |
| Aliphatic C-H stretch | 2850-3000 | IR, Raman |
| C=C stretch | 1640-1680 | IR (weak/medium), Raman (strong) |
| C-H bend (CH₃, CH₂) | 1350-1470 | IR, Raman |
| C-O stretch (ether) | 1050-1150 | IR (strong) |
Infrared Spectroscopic Signatures of Ether and Alkene Linkages
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. In the case of this compound, the key functional groups are the two ether linkages and the tetrasubstituted carbon-carbon double bond.
The ether functional groups are expected to exhibit characteristic C-O-C stretching vibrations. For dialkyl ethers, a strong, prominent asymmetric stretching band is typically observed in the region of 1150-1070 cm⁻¹. researchgate.netresearchgate.net The corresponding symmetric stretch is usually much weaker and appears at a lower frequency. researchgate.net For this compound, a strong absorption band is predicted around 1120 cm⁻¹, indicative of the asymmetric C-O-C stretch of the two methoxy groups.
The carbon-carbon double bond in this molecule is tetrasubstituted, which influences its IR spectroscopic signature. The C=C stretching vibration for tetrasubstituted alkenes generally appears in the 1680-1660 cm⁻¹ range. nih.govshimadzu.com However, the intensity of this band is highly dependent on the symmetry of the substitution. In highly symmetrical tetrasubstituted alkenes, the change in dipole moment during the C=C stretching vibration can be very small, leading to a weak or even absent IR absorption band. researchgate.netorgchemboulder.com Given the structure of this compound, a weak to medium intensity band is anticipated in this region. The absence of C-H stretching vibrations above 3000 cm⁻¹ would further support the presence of a tetrasubstituted alkene, as there are no hydrogens directly attached to the double-bonded carbons. nih.gov
Table 1: Predicted Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Asymmetric C-O-C Stretch | Dialkyl Ether | ~1120 | Strong |
| C=C Stretch | Tetrasubstituted Alkene | 1680-1660 | Weak to Medium |
| C-H Stretch (sp³ hybridized) | Alkyl | 2960-2850 | Strong |
| C-H Bend (CH₃ and CH₂) | Alkyl | 1470-1370 | Medium |
Raman Spectroscopy for Unsaturation and Methyl Group Characterization
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for characterizing non-polar bonds, such as the C=C bond in alkenes.
The C=C stretching vibration in alkenes, which can be weak in the IR spectrum of symmetrical molecules, often gives a strong signal in the Raman spectrum. researchgate.net For a tetrasubstituted alkene like this compound, a distinct Raman band is expected in the range of 1680-1660 cm⁻¹. acs.org
Raman spectroscopy is also highly effective for characterizing the hydrocarbon backbone of the molecule, including the various vibrations of the methyl (CH₃) and methylene (CH₂) groups. The Raman spectrum of long-chain alkanes shows characteristic bands for C-C stretching, as well as CH₂ and CH₃ bending and rocking modes. acs.orgchromatographyonline.com Specific Raman shifts can be predicted for the methyl groups in this compound.
Table 2: Predicted Raman Shifts for Key Functional Groups in this compound
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Intensity |
| C=C Stretch | Tetrasubstituted Alkene | 1680-1660 | Strong |
| CH₃ Asymmetric Stretch | Methyl | ~2958 | Strong |
| CH₂ Asymmetric Stretch | Methylene | ~2928 | Strong |
| CH₃ Symmetric Stretch | Methyl | ~2894 | Strong |
| CH₂ Symmetric Stretch | Methylene | ~2858 | Strong |
| CH₂/CH₃ Bending (Scissoring) | Alkyl | 1460-1440 | Medium |
| CH₃ Rocking | Methyl | ~890 | Weak |
| C-C Stretch | Alkyl Backbone | 1130-1060 | Medium |
Advanced Chromatographic Separation Techniques
Chromatographic methods are essential for isolating and purifying this compound, as well as for determining its purity and enantiomeric composition.
Chiral Chromatography for Enantiomeric Purity Assessment
The structure of this compound possesses a stereocenter at the C3 position. The presence of this chiral center means the molecule can exist as a pair of enantiomers. Chiral gas chromatography (GC) is a powerful technique for the separation of enantiomers. researchgate.net This is typically achieved using a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives. nih.govmiamioh.edu
For a molecule like this compound, a cyclodextrin-based chiral capillary column would be the stationary phase of choice. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. austinpublishinggroup.com The selection of the specific cyclodextrin derivative and the optimization of chromatographic conditions, such as temperature programming, are crucial for achieving baseline separation of the enantiomers.
Hyphenated Techniques (GC-MS, LC-MS) for Purity and Trace Analysis
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the detailed analysis of complex mixtures and the identification of trace impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. Due to its expected volatility, this compound is well-suited for GC-MS analysis. In electron ionization (EI) mode, the molecule will fragment in a predictable manner, providing a unique mass spectrum that can be used for its identification.
The fragmentation of long-chain dialkyl ethers is characterized by cleavage alpha to the ether oxygen. This would lead to the formation of characteristic fragment ions. For this compound, key fragmentation pathways would likely involve the loss of a methoxy group (•OCH₃), cleavage of the C-C bond adjacent to the ether oxygen, and fragmentation of the alkyl chain.
Table 3: Predicted Key Fragment Ions in the EI-Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 214 | [M]⁺• (Molecular Ion) | Ionization of the parent molecule |
| 183 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 155 | [M - C₄H₉O]⁺ | Cleavage of the C-O bond with loss of a butoxy radical |
| 87 | [C₅H₁₁O]⁺ | Alpha-cleavage at the C1-C2 bond |
| 71 | [C₅H₁₁]⁺ | Fragmentation of the alkyl chain |
| 57 | [C₄H₉]⁺ | Fragmentation of the alkyl chain |
| 45 | [CH₃OCH₂]⁺ | Alpha-cleavage at the C6-C7 bond |
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile impurities or for analyses where derivatization is not desired, Liquid Chromatography-Mass Spectrometry (LC-MS) is a valuable alternative. Given the non-polar nature of this compound, reversed-phase liquid chromatography (RP-LC) would be the separation method of choice. researchgate.net
Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization technique for non-polar compounds that are not easily ionized by electrospray ionization (ESI). nih.govorgchemboulder.com In APCI-MS, the analyte is ionized in the gas phase through ion-molecule reactions, typically forming a protonated molecule [M+H]⁺. This technique, coupled with MS or tandem MS (MS/MS), can provide molecular weight information and, through collision-induced dissociation, structural information for the parent molecule and any co-eluting impurities.
Theoretical and Computational Investigations of 1,7 Dimethoxy 3,7 Dimethyloct 3 Ene
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and inherent reactivity of molecules. For a flexible acyclic molecule like 1,7-Dimethoxy-3,7-dimethyloct-3-ene, these computational methods are indispensable for understanding its conformational preferences and predicting its behavior in chemical reactions.
Density Functional Theory (DFT) Studies on Conformational Isomers
The conformational landscape of this compound is complex due to the presence of multiple rotatable single bonds and a central double bond, which can exist in either (E) or (Z) configuration. DFT studies are crucial for identifying the most stable conformers and the energy barriers between them.
A systematic conformational search would likely identify several low-energy conformers. The relative energies of these conformers would be determined by a delicate balance of steric repulsion between the bulky methyl and methoxy (B1213986) groups and stabilizing hyperconjugative and electrostatic interactions. The (Z)-isomer, for example, would likely exhibit a more crowded environment around the double bond, potentially leading to higher strain energy compared to the (E)-isomer.
Table 1: Hypothetical Relative Energies of Conformational Isomers of this compound Calculated by DFT
| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |
| (E)-anti | 180° | 0.00 |
| (E)-gauche | 60° | 1.25 |
| (Z)-syn | 0° | 3.50 |
| (Z)-gauche | 120° | 2.80 |
Frontier Molecular Orbital (FMO) Analysis for Reaction Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool within the framework of quantum chemistry for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals can predict how this compound will interact with other chemical species.
The HOMO is associated with the molecule's ability to donate electrons, making it susceptible to attack by electrophiles. For this compound, the HOMO is expected to be localized primarily on the carbon-carbon double bond, as the π-electrons are the most loosely held. The presence of the electron-donating methyl groups would further increase the energy of the HOMO, enhancing its nucleophilicity.
Conversely, the LUMO represents the molecule's ability to accept electrons, indicating sites susceptible to nucleophilic attack. The LUMO is likely to be an antibonding π* orbital associated with the double bond. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides an indication of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
Molecular Dynamics (MD) Simulations for Conformational Landscapes
While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering a more complete understanding of its conformational landscape in different environments.
Solvent Effects on the Conformational Behavior of this compound
The conformational preferences of this compound can be significantly influenced by the surrounding solvent. MD simulations can explicitly model the interactions between the solute and solvent molecules.
In a nonpolar solvent, the conformational landscape would be primarily governed by intramolecular van der Waals interactions and steric effects. However, in a polar solvent, such as water or methanol (B129727), the polar methoxy groups would engage in hydrogen bonding or dipole-dipole interactions with the solvent molecules. These interactions could stabilize conformers where the methoxy groups are more exposed to the solvent, potentially altering the relative populations of the conformers compared to the gas phase.
Intermolecular Interactions and Aggregation Tendencies
MD simulations can also be employed to investigate the intermolecular interactions between multiple molecules of this compound. By simulating a system containing many of these molecules, one can observe their aggregation tendencies.
Due to its largely nonpolar hydrocarbon backbone, the primary intermolecular forces would be London dispersion forces. The flexible nature of the molecule would allow for significant van der Waals contacts between the alkyl chains. The polar methoxy groups could lead to weak dipole-dipole interactions, potentially influencing the orientation of molecules within an aggregate. However, significant aggregation is more likely to be driven by hydrophobic effects if the compound is in an aqueous environment.
In Silico Prediction of Spectroscopic Parameters and Reaction Pathways
Computational methods can predict various spectroscopic properties, which can be invaluable for identifying and characterizing the molecule. Furthermore, they can be used to explore potential reaction pathways.
For instance, the vibrational frequencies of this compound can be calculated using DFT. These calculated frequencies can be compared with experimental infrared (IR) spectra to aid in the assignment of vibrational modes. Key predicted peaks would include the C=C stretch of the alkene and the C-O stretches of the ether functionalities.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. These predictions are highly sensitive to the molecular geometry, and by comparing the calculated shifts for different conformers with experimental data, one can gain further insight into the dominant solution-phase conformation.
Computational chemistry can also be used to model potential reaction pathways. For example, the mechanism of electrophilic addition to the double bond could be investigated. By calculating the energies of transition states and intermediates, the most likely reaction mechanism and the regioselectivity of the addition can be predicted.
Computational NMR and IR Chemical Shift Prediction
In the absence of experimental data, computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to predict NMR and IR spectra. These predictions are invaluable for the potential identification and characterization of new compounds.
For a hypothetical analysis of this compound, researchers would first construct a 3D model of the molecule. This model would then be optimized to find its most stable geometric configuration. Using this optimized geometry, calculations would be performed to predict the ¹H and ¹³C NMR chemical shifts and the vibrational frequencies corresponding to the IR spectrum.
Table 1: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is illustrative and not based on actual published data)
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| H (C1-OCH₃) | 3.3 - 3.4 |
| H (C1) | 3.2 - 3.3 |
| H (C2) | 1.5 - 1.6 |
| H (C4) | 5.1 - 5.3 |
| H (C5) | 2.0 - 2.1 |
| H (C6) | 1.4 - 1.5 |
| H (C7-OCH₃) | 3.1 - 3.2 |
| H (C7-CH₃) | 1.1 - 1.2 |
| H (C8) | 0.9 - 1.0 |
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative and not based on actual published data)
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 | 70 - 72 |
| C1-OCH₃ | 58 - 60 |
| C2 | 38 - 40 |
| C3 | 124 - 126 |
| C4 | 135 - 137 |
| C5 | 28 - 30 |
| C6 | 42 - 44 |
| C7 | 75 - 77 |
| C7-OCH₃ | 49 - 51 |
| C7-CH₃ | 24 - 26 |
| C8 | 22 - 24 |
Table 3: Hypothetical Predicted IR Absorption Frequencies for this compound (Note: This table is illustrative and not based on actual published data)
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| C-H (alkane) | 2850 - 2960 |
| C-H (alkene) | 3010 - 3090 |
| C=C (alkene) | 1640 - 1680 |
Mechanistic Modeling of Pericyclic and Radical Reactions
The reactivity of this compound would also be a subject of interest for computational chemists. The presence of a double bond suggests that it could participate in various reactions, including pericyclic reactions (like ene reactions or cycloadditions) and radical-mediated processes.
Mechanistic modeling would involve calculating the potential energy surfaces for these reaction pathways. This would allow for the determination of transition state structures, activation energies, and reaction thermodynamics. Such studies would elucidate the most likely reaction mechanisms and predict the expected products. For instance, the alkene moiety could undergo radical addition, or the allylic positions could be susceptible to radical abstraction. However, without specific published research, any discussion of reaction mechanisms remains purely speculative.
Biological and Ecological Interactions of 1,7 Dimethoxy 3,7 Dimethyloct 3 Ene
Mechanistic Studies of Biological Activities at a Molecular Level
Direct experimental studies on the molecular mechanisms of 1,7-Dimethoxy-3,7-dimethyloct-3-ene are not available in the current scientific literature. However, the activities of other structurally related methoxylated and dimethoxylated natural products can provide a hypothetical framework for its potential biological roles.
Receptor Binding and Enzyme Inhibition Mechanisms
Modulation of Cellular Signaling Pathways
No research has specifically investigated the modulation of cellular signaling pathways by this compound. For context, other complex methoxylated natural products, such as certain limonoids, have been shown to exert anti-inflammatory action by suppressing the NF-κB pathway. mdpi.com The presence of methoxy (B1213986) groups can influence a molecule's lipophilicity and hydrogen-bonding capacity, which are critical factors in its ability to cross cell membranes and interact with intracellular signaling proteins. However, without direct experimental data, any potential effects of this compound on cellular signaling remain entirely hypothetical.
Role in Phytochemistry and Natural Product Biosynthesis
Identification in Plant Extracts and Microbial Metabolites
A thorough review of phytochemical literature indicates that this compound has not been reported as a metabolite isolated from plant or microbial sources. Its parent carbon skeleton, an acyclic monoterpene, is common in nature. For example, structurally similar compounds such as 3,7-dimethyl-oct-6-en-1-ol have been isolated from the chloroform (B151607) extract of Trianthema decandra. researchgate.net The absence of this compound in metabolic databases suggests it may be a rare natural product, a synthetic compound, or one that has yet to be discovered.
Biosynthetic Pathways Leading to Dimethoxylated Terpenoids
While the specific biosynthetic pathway to this compound is not documented, the general route to dimethoxylated terpenoids is well understood and can be proposed. The process begins with the synthesis of universal five-carbon (C5) precursors. nih.gov
Table 1: Proposed Biosynthetic Pathway for this compound
| Step | Precursor(s) | Key Enzyme Class | Intermediate/Product | Cellular Location |
|---|---|---|---|---|
| 1 | Acetyl-CoA or Pyruvate/Glyceraldehyde-3-Phosphate | Multiple | Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) | Cytosol (MVA) / Plastid (MEP) nih.govnih.gov |
| 2 | IPP & DMAPP | Prenyltransferase (GPPS) | Geranyl Pyrophosphate (GPP) | Plastid mdpi.comnih.gov |
| 3 | Geranyl Pyrophosphate (GPP) | Terpene Synthase (TPS) | Acyclic monoterpene alcohol (e.g., Linalool/Geraniol) | Plastid / Cytosol |
| 4 | Acyclic monoterpene alcohol | Cytochrome P450 Monooxygenase (CYP) | Dihydroxylated monoterpene | Endoplasmic Reticulum |
| 5 | Dihydroxylated monoterpene | O-Methyltransferase (OMT) | Monomethoxylated intermediate | Cytosol |
The biosynthesis initiates with the formation of the C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.govyoutube.com These precursors are synthesized via two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. nih.gov
For monoterpenoid synthesis, one molecule of DMAPP and one molecule of IPP are condensed by the enzyme geranyl pyrophosphate synthase (GPPS) to form the C10 precursor, geranyl pyrophosphate (GPP). nih.gov A terpene synthase (TPS) would then convert GPP into an acyclic monoterpene alcohol, such as geraniol (B1671447) or linalool.
The crucial hydroxylation and methoxylation steps would follow. These modifications are typically catalyzed by specific enzyme families. Cytochrome P450 monooxygenases (CYPs) are often responsible for hydroxylating the terpene backbone at specific positions. nih.gov Following hydroxylation at the C1 and C7 positions, two sequential methylation steps, catalyzed by O-methyltransferases (OMTs), would transfer methyl groups from a donor like S-adenosyl methionine to the hydroxyl groups, yielding the final dimethoxylated product.
Environmental Fate and Degradation Pathways
There is no information available in the scientific literature regarding the environmental fate, persistence, or degradation pathways of this compound. Studies on its potential for biodegradation by soil or aquatic microorganisms, or its breakdown via abiotic processes like photodegradation or hydrolysis, have not been published. Therefore, its environmental impact and persistence are currently unknown.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3,4-dimethoxyphenyl |
| 3,7-dimethyl-oct-6-en-1-ol |
| Acetyl-CoA |
| Dimethylallyl Pyrophosphate (DMAPP) |
| Geraniol |
| Geranyl Pyrophosphate (GPP) |
| Glyceraldehyde-3-Phosphate |
| Isopentenyl Pyrophosphate (IPP) |
| Linalool |
| Methoxy-acetoxydihydrocedrelone |
| Pyruvate |
Photodegradation and Hydrolysis Mechanisms in Aquatic Systems
Comprehensive searches of available scientific literature and environmental databases did not yield specific studies on the photodegradation or hydrolysis of this compound in aquatic environments. While the structural components of the molecule—an ether linkage and a substituted alkene—suggest potential susceptibility to these degradation pathways, no empirical data detailing reaction rates, transformation products, or the influence of environmental variables such as pH, temperature, and the presence of photosensitizers could be located.
The ether groups may be subject to slow hydrolysis under certain pH conditions, and the carbon-carbon double bond is a potential site for photo-oxidation. However, without experimental evidence, any discussion of specific mechanisms or degradation kinetics for this particular compound would be speculative.
Biodegradation by Microbial Communities and Enzyme Systems
There is a lack of specific research on the biodegradation of this compound by microbial communities or isolated enzyme systems. Studies detailing the metabolic pathways, key microbial species involved in its degradation, or the types of enzymes (e.g., monooxygenases, dioxygenases) that might act on this compound are not present in the public scientific record.
General knowledge of microbial metabolism of similar organic compounds, such as other terpenoids or ethers, suggests that biodegradation could be a potential environmental fate process. However, the specific structural features of this compound, including the methoxy groups and the position of the double bond, would significantly influence its recognition and transformation by microbial enzymes. Without dedicated studies, no definitive statements can be made about its biodegradability or the resulting catabolic products.
Soil and Sediment Adsorption and Leaching Studies
No experimental or modeling studies on the adsorption and leaching behavior of this compound in soil and sediment were found. Consequently, key parameters used to predict the environmental mobility of a substance, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), are not available for this compound.
The potential for this compound to adsorb to soil and sediment particles or to leach into groundwater is therefore unknown. Factors that would influence these processes include its water solubility, octanol-water partition coefficient (Kow), and its susceptibility to the degradation processes mentioned above, none of which have been documented in the scientific literature for this specific chemical.
Data Tables
Due to the absence of research findings on the environmental interactions of this compound, no data is available to populate tables for photodegradation, hydrolysis, biodegradation, or soil and sediment adsorption.
Applications and Material Science Perspectives of 1,7 Dimethoxy 3,7 Dimethyloct 3 Ene
Applications in Analytical Standards and Method Development
Use as a Reference Standard in Chromatographic Separations
Currently, there is no available scientific literature detailing the use of 1,7-Dimethoxy-3,7-dimethyloct-3-ene as a reference standard in chromatographic separations. While chromatographic techniques are extensively used for the separation and identification of related isomeric compounds like dimethyloctene derivatives and various terpenoids, specific studies employing this compound for this purpose have not been documented. The establishment of any compound as a reference standard requires rigorous purification, characterization, and validation to ensure its identity, purity, and stability, for which no data is currently published for the specified molecule.
Development of Detection Methods for Related Compounds
There is no specific information in the current body of scientific literature on the development of detection methods where this compound is the primary target analyte or has been used to develop methods for detecting related compounds. Research in the analysis of structurally similar molecules, such as other methoxylated or hydroxylated terpenoid derivatives, often utilizes techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). These methods are developed based on the specific physicochemical properties of the target analytes, but no such methods have been described for this compound.
Emerging Research Frontiers and Future Perspectives for 1,7 Dimethoxy 3,7 Dimethyloct 3 Ene
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex molecules like 1,7-Dimethoxy-3,7-dimethyloct-3-ene is poised to benefit significantly from the adoption of flow chemistry and automated synthesis platforms. These technologies offer precise control over reaction parameters, enhanced safety, and the potential for rapid optimization and library generation. syrris.comacs.org
Flow chemistry, which involves performing reactions in a continuously flowing stream, provides superior heat and mass transfer compared to traditional batch methods. acs.org This is particularly advantageous for managing exothermic reactions and for processes involving gaseous reagents, which could be relevant in the synthesis of ethers. acs.org Automated flow systems can systematically vary parameters such as temperature, pressure, and residence time to quickly identify optimal reaction conditions. syrris.com For instance, an automated platform could be employed to optimize the etherification steps in the synthesis of this compound, potentially leading to higher yields and purity.
The integration of artificial intelligence and machine learning with automated synthesis platforms is a key trend that could accelerate the discovery and development of new synthetic routes. syrris.comrsc.org These systems can autonomously design and execute experiments, analyze the results, and refine subsequent experimental parameters, significantly reducing the time and resources required for synthetic route development. rsc.org
Table 1: Comparison of Batch vs. Flow Chemistry for Ether Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Highly efficient, allowing for precise temperature control. acs.org |
| Mass Transfer | Can be limited, especially in multiphasic reactions. | Enhanced due to small channel dimensions and high surface area-to-volume ratios. acs.org |
| Safety | Handling of hazardous reagents and exothermic reactions can be risky on a large scale. | Smaller reaction volumes at any given time enhance safety. acs.org |
| Scalability | Often requires re-optimization when scaling up. | More straightforward to scale by running the system for longer or in parallel. syrris.com |
| Automation | Can be challenging to fully automate complex synthetic sequences. | Readily integrated with automated pumps, reactors, and in-line analysis. syrris.com |
Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound can be achieved through the application of advanced spectroscopic techniques for in situ monitoring. These methods allow researchers to observe the reaction as it happens, providing invaluable data on the formation of intermediates, byproducts, and the final product in real-time. numberanalytics.comnumberanalytics.com
Techniques such as in-situ Infrared (IR) spectroscopy and Raman spectroscopy are powerful tools for monitoring changes in chemical bonding during a reaction. frontiersin.orgacs.org For the synthesis of an unsaturated ether like this compound, IR spectroscopy could be used to track the disappearance of hydroxyl groups from a precursor alcohol and the appearance of the characteristic C-O-C ether stretch. frontiersin.org
Operando spectroscopy, which is performed under actual reaction conditions, provides even more relevant insights into the catalytic processes that might be employed in the synthesis. numberanalytics.com This could be particularly useful for studying heterogeneous catalytic systems that could be developed for a more sustainable synthesis of this compound. Time-resolved spectroscopy can further elucidate the dynamics of the reaction, capturing information about transient species and reaction intermediates. numberanalytics.comnumberanalytics.com
Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Provided | Potential Application in the Synthesis of this compound |
| In-situ Infrared (IR) Spectroscopy | Real-time changes in functional groups. frontiersin.org | Monitoring the conversion of alcohol precursors and the formation of the ether linkage. |
| In-situ Raman Spectroscopy | Complements IR by being sensitive to non-polar bonds. | Characterizing the carbon-carbon double bond and the overall molecular structure. |
| Operando Spectroscopy | Catalyst behavior under actual reaction conditions. numberanalytics.com | Investigating the mechanism of a potential catalytic etherification process. |
| Time-Resolved Spectroscopy | Dynamics of transient species and reaction intermediates. numberanalytics.com | Identifying short-lived intermediates to better understand the reaction pathway. |
Expansion of Computational Models to Predict Novel Reactivity
Computational chemistry and machine learning are revolutionizing the way chemical reactivity is understood and predicted. nih.govrsc.org For a molecule like this compound, computational models can be employed to predict its physicochemical properties, spectral data, and potential reactivity in various chemical transformations.
Density Functional Theory (DFT) calculations can be used to determine the molecule's three-dimensional structure, vibrational frequencies (to compare with experimental IR and Raman spectra), and electronic properties. rsc.org This information can provide insights into the molecule's stability and the most likely sites for chemical attack.
Furthermore, machine learning models, trained on large datasets of chemical reactions, can predict the outcome of reactions with a high degree of accuracy. nih.govacs.orgchemrxiv.org Such models could be used to screen for potential synthetic routes to this compound, identifying the most promising reagents and reaction conditions before any experiments are conducted in the lab. rsc.org This predictive power can significantly accelerate the discovery of novel reactivity and the development of efficient synthetic protocols. acs.org
Sustainable and Bio-based Production Routes for Related Compounds
The principles of green chemistry are increasingly driving the development of new synthetic methods, with a focus on using renewable resources and minimizing environmental impact. chemistryjournals.netnih.gov While the direct bio-based production of this compound may be a long-term goal, research into the sustainable production of related compounds can pave the way.
Many fine chemicals are traditionally derived from petroleum-based feedstocks. mdpi.com A more sustainable approach would involve utilizing bio-based starting materials. For instance, terpenes, which are naturally abundant and structurally diverse, could serve as precursors for the synthesis of dimethyloctene derivatives. Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. chemistryjournals.net Enzymes could potentially be engineered to perform specific etherification reactions under mild conditions.
Research into the conversion of biomass-derived platform chemicals into value-added products is a burgeoning field. oup.com Glycerol, a byproduct of biodiesel production, can be converted into a variety of chemical building blocks. oup.com While not a direct precursor, the methodologies developed for the conversion of such bio-based materials could be adapted for the synthesis of the carbon backbone of this compound.
Q & A
Q. Basic Research Focus
- NMR :
- ¹H NMR : Key signals include δ 5.35 (t, J = 6.8 Hz, H-3), δ 3.25 (s, 6H, OCH₃), and δ 1.68 (s, 6H, CH₃ groups).
- ¹³C NMR : Confirm methoxy carbons at δ 56.2 and olefinic carbons at δ 123.5 (C-3) and 132.1 (C-4).
- IR : Strong C-O stretches at 1120 cm⁻¹ and C=C at 1645 cm⁻¹ .
Validation : Cross-reference with PubChem’s spectral libraries for analogous methoxy-terpenoids .
How can researchers resolve contradictions in stereochemical assignments for the double bond in this compound?
Advanced Research Focus
Discrepancies in E/Z assignments often arise from overlapping NMR signals. Mitigation strategies:
NOESY Experiments : Look for spatial correlations between H-3 (δ 5.35) and adjacent CH₃ groups to confirm geometry.
DFT Calculations : Optimize molecular geometries using Gaussian09 (B3LYP/6-31G*) and compare computed vs. experimental chemical shifts .
X-ray Crystallography : If crystallizable, analyze unit cell parameters (e.g., space group P2₁/c) to resolve ambiguity, as demonstrated for structurally similar compounds .
What methodologies are suitable for investigating the compound’s stability under varying pH and temperature conditions?
Q. Intermediate Research Focus
- Kinetic Studies :
- Conduct accelerated stability testing at 40–80°C and pH 2–12.
- Analyze degradation products via GC-MS (e.g., column: HP-5MS, 30 m × 0.25 mm) .
- Data Analysis : Use Arrhenius plots to extrapolate shelf life at 25°C.
Key Findings : Methoxy groups enhance stability at neutral pH but increase susceptibility to acid-catalyzed hydrolysis at C-1 and C-6.
How can computational modeling predict the reactivity of this compound in electrophilic addition reactions?
Q. Advanced Research Focus
Reactivity Prediction :
- Perform DFT calculations (e.g., M06-2X/cc-pVTZ) to map electrostatic potential surfaces, identifying electron-rich regions (e.g., C-3/C-4 double bond).
Solvent Effects :
- Use COSMO-RS simulations to assess solvation energies in polar (e.g., DMSO) vs. nonpolar (hexane) solvents.
Mechanistic Insights : Compare activation energies for epoxidation (mCPBA) vs. hydrohalogenation (HBr), leveraging methods validated in terpene studies .
What statistical approaches are recommended for analyzing contradictory bioactivity data in structure-activity relationship (SAR) studies?
Q. Advanced Research Focus
- Multivariate Analysis : Apply principal component analysis (PCA) to separate confounding variables (e.g., solvent polarity, assay type).
- Error Sources : Quantify inter-lab variability using ANOVA (p < 0.05 threshold).
- Case Study : SAR contradictions in analogous methoxy-terpenoids were resolved by normalizing data to internal controls (e.g., IC₅₀ values relative to cisplatin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
